molecular formula C9H16ClNO B2711970 2-chloro-N-(2-methylcyclohexyl)acetamide CAS No. 592474-65-2

2-chloro-N-(2-methylcyclohexyl)acetamide

Cat. No.: B2711970
CAS No.: 592474-65-2
M. Wt: 189.68
InChI Key: SOESMQGNIBIAOH-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylcyclohexyl)acetamide ( 592474-65-2) is an organic compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . This acetamide derivative serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research . Its structure features a chloroacetamide group attached to the amine of 2-methylcyclohexylamine, making it a versatile precursor for the synthesis of more complex molecules through nucleophilic substitution reactions . Research applications include its use as a key starting material in the design and synthesis of novel compounds for biological evaluation. For instance, this compound and its structural analogues have been utilized in synthetic routes to develop new chemical entities with potential antidepressant activity . These derivatives are designed and evaluated as part of studies targeting the monoamine oxidase (MAO) system, which is significant in the pathophysiology and treatment of depression . The product is intended for use in a controlled laboratory setting by qualified researchers only. It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOESMQGNIBIAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Methylcyclohexyl Acetamide

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 2-chloro-N-(2-methylcyclohexyl)acetamide is a multi-step process that involves the formation of the core acetamide (B32628) structure, incorporation of the specific cyclohexyl moiety, and the introduction of the chloroacetyl group.

Amidation Reactions for Acetamide Moiety Formation

The cornerstone of synthesizing this compound is the amidation reaction. This class of reactions forms the crucial amide linkage. masterorganicchemistry.com A common and effective method is the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com This nucleophilic acyl substitution is a well-understood and widely applied transformation in organic synthesis.

The reaction between an acyl chloride and a primary amine, like 2-methylcyclohexylamine (B147291), is typically vigorous. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the N-substituted amide. libretexts.orgchemguide.co.uk

A general representation of this reaction is the condensation of an amine with a carboxylic acid or its derivative. sphinxsai.com In the case of this compound, this involves the reaction of 2-methylcyclohexylamine with a suitable chloroacetylating agent.

Incorporation of the 2-methylcyclohexyl Moiety

The 2-methylcyclohexyl group is introduced through the use of 2-methylcyclohexylamine as a primary starting material. ontosight.aisincerechemicals.com This cyclic amine, which exists as cis and trans isomers, serves as the nucleophile in the amidation reaction. ontosight.ai The synthesis of 2-methylcyclohexylamine itself can be achieved through methods such as the reduction of corresponding nitro compounds or the amination of cyclohexene (B86901) derivatives. ontosight.ai It is a versatile building block in the synthesis of more complex molecules. ontosight.ai

Strategies for Chloroacetyl Group Introduction

The chloroacetyl group is typically introduced using chloroacetyl chloride. ijpsr.info This highly reactive acyl chloride readily reacts with primary and secondary amines to form the corresponding chloroacetamides. ijpsr.info The reaction is often carried out in a suitable solvent, and a base may be used to neutralize the hydrogen chloride gas that is liberated during the reaction. libretexts.org

For instance, a general procedure involves dissolving the amine in a solvent like acetonitrile (B52724) and adding it dropwise to a stirred solution of the acyl halide, also in acetonitrile, at a controlled temperature. chemicalbook.com After stirring, the reaction mixture is worked up to isolate the product. chemicalbook.com

Novel Synthetic Approaches and Catalyst Development

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for amide synthesis, including for compounds like this compound.

Green Chemistry Methodologies in Synthesis

Green chemistry principles are being increasingly applied to amide synthesis to minimize waste and reduce the use of hazardous substances. numberanalytics.com Key strategies include the development of solvent-free reaction conditions and the use of biocatalysts. numberanalytics.comresearchgate.net

Solvent-free synthesis, for example, through mechanochemical methods that use mechanical energy to drive reactions, can significantly reduce environmental impact. numberanalytics.com Another approach involves using greener solvents. For instance, cyclopentyl methyl ether has been used as a safe and sustainable solvent for enzymatic amide synthesis. nih.gov

Biocatalysis, utilizing enzymes like lipases, offers a highly selective and environmentally friendly route to amide bond formation under mild conditions. numberanalytics.comnih.gov Enzymes such as Candida antarctica lipase (B570770) B have been shown to be effective biocatalysts for the direct amidation of carboxylic acids and amines. nih.gov These enzymatic methods often lead to high conversions and yields without the need for extensive purification. nih.gov

Exploration of Catalyst Systems for Enhanced Reaction Efficiency

The development of new catalyst systems is a major focus in modern amide synthesis to improve reaction efficiency and expand substrate scope. ucl.ac.uk While traditional methods often rely on stoichiometric activating agents that generate significant waste, catalytic approaches aim to overcome these limitations. ucl.ac.ukcatalyticamidation.info

Various catalytic systems have been explored, including those based on transition metals and organocatalysts. numberanalytics.com Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. acs.orgcatalyticamidation.info These reactions often proceed under milder conditions than uncatalyzed thermal condensations. mdpi.com For example, boric acid can be used in solvent-free conditions, simplifying the reaction and work-up process. researchgate.net

Other metal-based catalysts, including those based on ruthenium, palladium, copper, and nickel, have also been widely used in amide synthesis. numberanalytics.commdpi.com These catalysts can facilitate the coupling of amines with carboxylic acid derivatives under relatively mild conditions. numberanalytics.com For instance, iron(III) chloride has been used as an inexpensive and readily available Lewis acid catalyst for direct amidation from esters under solvent-free conditions. mdpi.com

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. The ongoing exploration of novel catalysts continues to provide more sustainable and efficient routes for the synthesis of amides like this compound.

Data Tables

Table 1: Reactants and Products in the Synthesis of this compound

Compound NameRole in Synthesis
2-methylcyclohexylamineStarting material (amine)
Chloroacetyl chlorideStarting material (acylating agent)
This compoundFinal product

Table 2: Examples of Catalysts Used in Amide Synthesis

Catalyst TypeSpecific ExampleApplication
Boron-basedBoric acidDirect amidation of carboxylic acids and amines. researchgate.net
Boron-based5-Methoxy-2-iodophenylboronic acidCatalytic direct amidation. organic-chemistry.org
Transition MetalIron(III) chlorideLewis acid catalyst for direct amidation from esters. mdpi.com
BiocatalystCandida antarctica lipase BEnzymatic amidation of carboxylic acids and amines. nih.gov

Derivatization Strategies and Analogue Synthesis for Research Purposes

The synthesis of analogues of this compound is crucial for investigating how structural modifications influence its chemical and biological properties. Derivatization can be systematically approached by modifying distinct parts of the molecule.

Chemical Modification of the Cyclohexyl Ring

The 2-methylcyclohexyl moiety offers several avenues for structural diversification. Synthetic strategies applied to analogous cyclohexyl-containing compounds demonstrate the feasibility of introducing a wide range of functional groups to alter steric and electronic properties. For instance, research into analogues of other biologically active cyclohexyl derivatives has involved the replacement of the methyl group with various substituents. nih.gov These modifications can modulate properties such as lipophilicity, polarity, and the potential for hydrogen bonding.

Examples of such derivatization strategies, based on modifications of a methylcyclohexyl ring in related compounds, include:

Oxidation: The methyl group could be oxidized to a hydroxymethyl (-CH₂OH), aldehyde (-CHO), or carboxylic acid (-COOH) group, introducing polarity and hydrogen bonding capabilities.

Replacement: The methyl group can be synthetically replaced with other alkyl or functional groups.

The table below outlines potential modifications to the cyclohexyl ring, drawing parallels from synthetic work on related structures. nih.gov

Modification SiteOriginal GroupPotential New SubstituentResulting Functional Group
C2 of Cyclohexyl-CH₃-COOHCarboxylic Acid
C2 of Cyclohexyl-CH₃-CO₂MeMethyl Ester
C2 of Cyclohexyl-CH₃-CH₂OAcAcetoxymethyl
C2 of Cyclohexyl-CH₃-CH₂ClChloromethyl
C2 of Cyclohexyl-CH₃-OMeMethoxy

This table presents hypothetical modifications based on derivatization strategies reported for analogous methylcyclohexyl-containing compounds for research purposes.

Functionalization at the Acetamide Nitrogen

The nitrogen atom of the acetamide group is another key site for derivatization. The presence of a hydrogen atom on the nitrogen in the secondary amide allows for substitution reactions, although this can be challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. N-substituted chloroacetamides are important intermediates in organic synthesis. researchgate.net

Potential functionalization strategies at this position include:

N-Alkylation/N-Arylation: Introduction of an alkyl or aryl group. This would, however, result in a tertiary amide, removing the hydrogen bond donor capability of the N-H group.

N-Acylation: Addition of a second acyl group to form an imide derivative. This can be seen in related structures such as 2-chloro-N-(2-(N-methylacetamido)cyclohexyl)acetamide. bldpharm.com

These modifications significantly alter the electronic environment and steric bulk around the amide bond, which can be a critical determinant in molecular interactions.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research for optimizing the activity of a lead compound. For the this compound scaffold, SAR studies would involve the synthesis and evaluation of a library of analogues with systematic variations. The chloroacetamide moiety itself is a reactive electrophile, and many studies focus on replacing the chlorine atom with various nucleophiles. researchgate.net However, within the scope of modifying the "amine" portion of the amide, diversity can be introduced by synthesizing analogues from a range of substituted 2-methylcyclohexylamines or by modifying the ring post-synthesis as described in section 2.3.1.

The goal of these substitutions is to probe the chemical space around the core molecule to identify key structural features responsible for its activity. By varying substituents, researchers can fine-tune properties like:

Lipophilicity: Affecting solubility and membrane permeability.

Electronic Effects: Modulating bond polarities and reactivity.

Steric Hindrance: Influencing how the molecule fits into a target binding site.

Hydrogen Bonding: Changing the potential for specific intermolecular interactions.

The table below illustrates the types of diverse substituents that could be introduced on the cyclohexyl ring for SAR studies, based on synthetic approaches used for related compounds. nih.gov

Substituent ClassExample SubstituentPotential Influence on Properties
Polar, Protic-CH₂OH, -COOHIncreases polarity, hydrogen bonding capacity
Polar, Aprotic-CO₂Me, -CH₂OAcIncreases polarity, acts as hydrogen bond acceptor
Halogenated-CH₂ClModifies electronics and lipophilicity
Lipophilic-CH₂CH₃, -CF₃Increases lipophilicity, introduces steric bulk

This table provides examples of substituents that could be introduced to the 2-methylcyclohexyl moiety to systematically probe structure-activity relationships, based on established synthetic strategies.

Through the systematic application of these derivatization strategies, a comprehensive library of this compound analogues can be generated, providing essential tools for detailed research into its structure-activity relationships.

Stereochemical Investigations of 2 Chloro N 2 Methylcyclohexyl Acetamide

Analysis of Stereoisomers Arising from the 2-methylcyclohexyl Moiety

The 2-methylcyclohexyl group contains two stereogenic centers at carbon 1 (attached to the nitrogen) and carbon 2 (attached to the methyl group). This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers.

Conformational Analysis of the Cyclohexane (B81311) Ring System

Trans-Isomers : In the trans configuration, the two substituents are on opposite faces of the ring. This allows for a chair conformation where both the methyl group and the N-acetamide group can occupy equatorial positions. This diequatorial conformation is the most thermodynamically stable arrangement as it minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions. openstax.orglibretexts.org A ring-flip of this conformer would place both groups in axial positions, a significantly less stable, high-energy state due to severe 1,3-diaxial steric strain. libretexts.org

Cis-Isomers : In the cis configuration, the substituents are on the same face of the ring. In any chair conformation, this necessitates that one group is in an axial position while the other is in an equatorial position. openstax.org A ring-flip will interconvert these positions, resulting in a conformer of equal energy. openstax.org These two conformers (axial-equatorial and equatorial-axial) exist in a dynamic equilibrium. The stability of the cis-isomer is intermediate between the diequatorial and diaxial trans-conformers because it always contains the steric strain associated with one axial substituent. openstax.orglibretexts.org

The energy difference between axial and equatorial conformations is significant, with the equatorial position being favored for most substituents to avoid destabilizing 1,3-diaxial strain. openochem.orglibretexts.org

Table 1: Relative Stability of 1,2-Disubstituted Cyclohexane Conformers

IsomerConformationRelative Steric StrainStability
TransDiequatorial (e,e)LowestMost Stable
CisAxial/Equatorial (a,e)IntermediateIntermediate Stability
TransDiaxial (a,a)HighestLeast Stable

Isomer Separation and Characterization Techniques in Research

The separation and characterization of the different stereoisomers of 2-chloro-N-(2-methylcyclohexyl)acetamide are essential for studying their individual properties.

Separation : Because diastereomers (cis vs. trans) have different physical properties, they can typically be separated using standard laboratory techniques such as fractional crystallization or chromatography (e.g., column chromatography, gas chromatography (GC), or high-performance liquid chromatography (HPLC)). juniperpublishers.com The separation of enantiomers, however, is more complex and requires chiral methods. Chiral HPLC, which uses a stationary phase that is itself chiral (often based on derivatized cellulose (B213188) or amylose), is a powerful technique for resolving enantiomeric mixtures. juniperpublishers.comnih.gov Gas chromatography on nematic liquid crystal stationary phases has also been shown to be effective for separating rigid isomers. researchgate.net

Characterization : Once separated, various analytical techniques are used to characterize the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for conformational analysis, as the chemical shifts and coupling constants of protons can distinguish between axial and equatorial positions. acs.org Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern. For determining the absolute configuration of a specific enantiomer, X-ray crystallography is the definitive method. researchgate.net

Impact of Stereochemistry on Chemical Reactivity

The three-dimensional structure of the stereoisomers has a direct impact on their chemical reactivity, particularly in reactions involving the chloroacetamide side chain.

Stereoselective Reaction Pathways

A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com The reactivity of the chloroacetyl group, particularly the electrophilic carbon atom bonded to the chlorine, is influenced by the steric bulk of the adjacent 2-methylcyclohexyl group. In the more stable diequatorial trans-isomer, the reaction site may be more accessible to incoming nucleophiles compared to the cis-isomer, where the axial substituent could sterically hinder the approach to the reaction center.

Reactions that proceed via a concerted mechanism, such as an SN2 reaction, are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com The rate of such a reaction on this compound would likely differ between the diastereomers due to the different steric environments around the electrophilic center.

Kinetic and Thermodynamic Aspects of Isomeric Transformations

Thermodynamics : As established in the conformational analysis, there is a clear thermodynamic preference for certain isomers and conformers. The trans-isomer, existing predominantly in the diequatorial state, is the most thermodynamically stable product. The cis-isomer, with one axial and one equatorial group, is higher in energy. Thermodynamic control of a reaction that forms this molecule would favor the formation of the trans-isomer.

Kinetics : The transformation between chair conformers (ring-flipping) is a rapid kinetic process at room temperature. researchgate.net This means that even if a less stable conformer is formed, it will quickly equilibrate to the more stable form. The kinetic favorability of a reaction pathway is determined by the activation energy of the transition state. The steric crowding in the transition state can be influenced by the stereochemistry of the starting material. For instance, the transition state for a reaction involving the cis-isomer might be higher in energy due to steric clashes, making the reaction kinetically slower than for the trans-isomer.

Table 2: Energetic Considerations of Isomeric States

AspectDescriptionImplication for this compound
Thermodynamic StabilityThe relative energy of the ground state isomers/conformers.trans-(e,e) > cis-(a,e) > trans-(a,a)
Kinetic Barrier (Ring Flip)The energy required to interconvert between chair conformers.Low barrier; rapid equilibrium between conformers at room temperature. researchgate.net
Kinetic Barrier (Chemical Reaction)The energy of the transition state for a chemical reaction.Influenced by the steric hindrance of the specific isomer, affecting reaction rates.

Influence of Stereochemistry on Biological Interactions (Preclinical Focus)

Many biologically active molecules, including herbicides, are chiral. juniperpublishers.com Biological systems, such as enzymes and receptors, are also chiral, leading to stereoselective interactions. nih.gov Often, only one stereoisomer of a compound will exhibit the desired biological activity, while others may be less active or inactive. nih.govresearchgate.net

Chloroacetamide herbicides primarily function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential for plant growth. researchgate.net This inhibition occurs through the alkylation of critical enzymes in the biosynthetic pathway. researchgate.net The efficacy of this interaction depends on the precise fit of the herbicide molecule into the enzyme's active site.

Preclinical research on structurally related chloroacetamide herbicides, such as metolachlor (B1676510), has definitively shown that biological activity is highly dependent on stereochemistry. researchgate.netresearchgate.net Studies have demonstrated that the S-isomers of metolachlor are the most herbicidally active, indicating a specific stereochemical requirement for binding to the target enzyme. researchgate.netresearchgate.net This principle of stereoselectivity is directly applicable to this compound. The different spatial arrangements of the methyl and acetamide (B32628) groups on the cyclohexane ring in the various stereoisomers will lead to different binding affinities with the target enzyme, resulting in variations in their biological efficacy. The biological activity of N-substituted chloroacetamides can vary significantly with the position and nature of substituents, which affects factors like lipophilicity and the ability to penetrate cell membranes. nih.gov

Table 3: Stereoselectivity in Biological Activity (Example from Chloroacetamides)

Compound ClassObservation from Preclinical ResearchImplication
Chloroacetamide Herbicides (e.g., Metolachlor)The herbicidal activity is mainly influenced by the chiral center, with the S-isomers being the most active. researchgate.netresearchgate.netBiological targets (enzymes) are stereoselective; the 3D structure of the inhibitor is critical for binding and efficacy.
This compoundBy analogy, the different stereoisomers (cis/trans, R/S) are expected to exhibit significantly different levels of biological activity.Evaluating the activity of individual, separated isomers is necessary to identify the most potent version.

Enantiomeric Effects on Receptor Binding and Enzyme Inhibition

No research data was identified regarding the differential effects of the enantiomers of this compound on specific biological receptors or their inhibitory activity against enzymes.

Stereochemical Determinants of Biological Potency in Preclinical Models

There are no available preclinical studies that have investigated how the stereochemistry of this compound influences its biological potency or efficacy.

Biological Activities and Mechanistic Studies of 2 Chloro N 2 Methylcyclohexyl Acetamide Preclinical Focus

Exploration of Potential Biological Targets and Pathways

Research into the chloroacetamide chemical class has identified several key biological targets and pathways through which these molecules may exert their effects. The primary mechanism appears to be covalent interaction with biological macromolecules, leading to the disruption of essential cellular processes.

Identification of Enzymes or Receptors Interacting with Chloroacetamides

The reactive nature of the chloroacetamide moiety allows these compounds to act as alkylating agents, forming covalent bonds with nucleophilic residues in proteins, particularly cysteine (sulfhydryl) and histidine residues. cambridge.orgcambridge.orgcapes.gov.br This reactivity is central to their biological function.

One of the most well-documented targets for chloroacetamide herbicides is the enzyme system responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netmedchemexpress.com Specifically, they are known to inhibit VLCFA elongases, which are crucial for plant development. medchemexpress.comresearchgate.net This inhibition disrupts the formation of lipids necessary for cell membranes and cuticular waxes. cambridge.org

In the context of antimicrobial and anticancer research, other potential enzyme targets have been explored. For some derivatives, molecular docking studies have suggested interactions with key bacterial enzymes such as DNA gyrase and Topoisomerase II, which are involved in DNA replication and transcription. researchgate.net More recently, chloroacetamide fragments have been used to develop covalent inhibitors targeting specific proteins involved in disease pathways, such as the Transcriptional Enhanced Associate Domain (TEAD) proteins, which are regulated by S-palmitoylation of a conserved cysteine in a hydrophobic pocket. rsc.org

Cellular Signaling Pathway Modulation

The interaction of chloroacetamides with their molecular targets can trigger significant changes in cellular signaling pathways. By inhibiting VLCFA synthesis, chloroacetamide herbicides interfere with processes that rely on these fatty acids, such as cell division and tissue differentiation, ultimately hindering normal growth and development in susceptible plant species. medchemexpress.comresearchgate.net

In non-plant systems, the effects on signaling are also being investigated. For instance, the covalent inhibition of TEAD proteins by specific chloroacetamide derivatives disrupts the TEAD-YAP1 interaction, a critical junction in the Hippo signaling pathway that regulates cell proliferation and organ size. rsc.org The development of chloroacetamide-based molecules as potential inhibitors of cancer stem cells (CSCs) also points to the modulation of self-renewal pathways. nih.gov Furthermore, exposure to certain chloroacetamides has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS), which can damage cell membranes and DNA, and modulate associated stress-response pathways. nih.gov

In Vitro Biological Activity Profiling

In vitro studies have been crucial in characterizing the biological effects of various chloroacetamide derivatives, demonstrating a broad spectrum of activity ranging from antimicrobial to enzyme inhibition and functional cellular responses.

Assessment of Antimicrobial Activity (e.g., antibacterial, antifungal)

Numerous studies have highlighted the potential of chloroacetamide derivatives as antimicrobial agents. The presence of the chloro atom is often considered essential for this biological activity. nih.gov Derivatives have been tested against a wide array of Gram-positive and Gram-negative bacteria as well as fungal species.

For example, a study on a chloroacetamide derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), demonstrated potent antifungal activity against several resistant Fusarium strains, with a fungicidal action. nih.gov Another study synthesized a series of novel chloroacetamide derivatives and found that several compounds exhibited significant activity against Bacillus cereus and the yeast Candida albicans. tandfonline.com The antibacterial potential has also been well-documented, with various derivatives showing efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netscielo.org.za

Below are tables summarizing the antimicrobial activity of selected chloroacetamide derivatives from different studies.

Table 1: Antifungal Activity of N-4-bromophenyl-2-chloroacetamide (4-BFCA) against Fusarium Strains
Fusarium StrainMinimum Inhibitory Concentration (MIC) in µg/mL
F. solani12.5
F. oxysporum25
F. verticillioides50
F. subglutinans50
Data sourced from a study on the antifungal potential of a chloroacetamide derivative. nih.gov
Table 2: Antimicrobial Activity of Selected Chloroacetamide Derivatives
CompoundMicroorganismActivity (MIC in mg/L)
Compound 13Bacillus cereus10
Compound 6Candida albicans197.02 (EC₅₀)
Compound 20*Candida albicans189.13 (EC₅₀)
*Compound structures are detailed in the source publication. tandfonline.com

Evaluation of Enzyme Inhibition Potential

The primary mechanism of action for many chloroacetamides involves enzyme inhibition. As discussed, the inhibition of VLCFA synthesis is a key example in their role as herbicides. cambridge.orgresearchgate.net In vitro kinase assays have also been employed to evaluate the inhibitory potential of chloroacetamide-based compounds. For example, derivatives of ibrutinib (B1684441) incorporating a chloroacetamide warhead were tested for their ability to inhibit Bruton's tyrosine kinase (BTK), showing potent inhibition. nih.gov Similarly, studies on cancer stem cells have implicitly evaluated the inhibition of enzymes critical for cell self-renewal through sphere-forming assays. nih.gov The ability of these compounds to covalently bind to enzymes makes them attractive candidates for developing targeted and irreversible inhibitors. rsc.org

Cell-Based Assays for Functional Efficacy

A variety of cell-based assays have been used to determine the functional effects of chloroacetamides. To assess anticancer potential, researchers have employed viability assays like the MTT assay against various cancer cell lines, including breast, prostate, and oral cancer cells. nih.gov Soft-agar and sphere-forming assays have been specifically used to evaluate the efficacy of these compounds against cancer stem cells, which are critical for tumor relapse. nih.gov

In toxicology and mechanistic studies, cell viability assays on cell lines like HepG2 have been used to assess cytotoxicity. nih.gov These studies often measure markers of cell damage, such as the leakage of lactate (B86563) dehydrogenase (LDH), which indicates compromised plasma membrane integrity. nih.gov Such assays are fundamental in profiling the biological effects of new chemical entities and understanding their potential therapeutic or toxicological impact at the cellular level. For instance, one study found that certain chloroacetamides significantly inhibited HepG2 cell viability in a dose-dependent manner. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

Comprehensive in vivo studies to determine the efficacy of 2-chloro-N-(2-methylcyclohexyl)acetamide in established animal models of disease are not readily found in published research. The biological potential of this specific compound in living organisms is yet to be thoroughly evaluated and documented.

Efficacy in Relevant Disease Models (e.g., infectious diseases, inflammatory conditions)

There is a lack of specific data from preclinical animal models demonstrating the efficacy of this compound in treating infectious diseases or inflammatory conditions. While related chloroacetamide compounds have shown antimicrobial and anti-inflammatory properties, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Pharmacodynamic Endpoints in Animal Systems

Information regarding the pharmacodynamic endpoints of this compound in animal systems is not available in the current body of scientific literature. Studies detailing the molecular, biochemical, and physiological effects of the compound, and their time course, in a living organism have not been published.

Elucidation of Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms by which this compound may exert biological effects have not been specifically investigated. Insights can, however, be drawn from studies on the broader class of chloroacetamides.

Mechanistic Investigations of Biological Effects

For the general class of chloroacetamides, the biological activity is often attributed to their chemical reactivity. The presence of the α-chloro group makes the acetamide (B32628) an electrophilic species, capable of alkylating nucleophilic biomolecules such as proteins and nucleic acids. This alkylating activity is a proposed mechanism for their observed herbicidal and antimicrobial effects. In the context of herbicidal action, some chloroacetamides are known to inhibit the synthesis of very-long-chain fatty acids, a critical process in plant development. However, it is crucial to note that these are general mechanisms for the compound class and have not been specifically confirmed for this compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies on various N-substituted chloroacetamides have provided some general insights that may be relevant to this compound. These studies consistently highlight the importance of two key structural features:

The Chloroacetyl Group: The presence of the chlorine atom is often critical for the biological activity of these compounds, as it facilitates the alkylation of biological targets.

The N-Substituent: The nature of the substituent on the nitrogen atom significantly influences the compound's physical properties, such as lipophilicity, and can affect its potency and selectivity. In the case of this compound, the 2-methylcyclohexyl group is a bulky, lipophilic moiety. SAR studies on related N-cycloalkyl chloroacetamides suggest that the size and lipophilicity of the cycloalkyl ring can impact the compound's ability to interact with its biological target and traverse cell membranes. The steric hindrance provided by the methyl group on the cyclohexyl ring may also play a role in modulating activity and selectivity.

Table of SAR Insights for N-Substituted Chloroacetamides

Structural FeatureGeneral ObservationPotential Relevance to this compound
α-Chloro Group Essential for alkylating activity and often correlates with biological potency.The chloro group is expected to be a key determinant of its reactivity.
N-Cycloalkyl Group Lipophilicity and steric bulk influence target interaction and membrane permeability.The 2-methylcyclohexyl group likely imparts high lipophilicity and specific steric properties.

Pharmacokinetic and Metabolic Research on 2 Chloro N 2 Methylcyclohexyl Acetamide Preclinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models (Hypothetical Framework)

Lacking specific data, any discussion of the ADME properties of 2-chloro-N-(2-methylcyclohexyl)acetamide remains speculative. The study of a new chemical entity's ADME profile is crucial in preclinical research to predict its behavior in vivo.

In early-stage drug discovery, the metabolic stability of a compound is a critical parameter to assess. researchgate.net This is typically evaluated using in vitro systems such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) oxidases. nuvisan.com

The standard procedure involves incubating the test compound with liver microsomes sourced from preclinical animal models (e.g., rat, mouse, dog) and a necessary cofactor, such as the NADPH regenerating system. researchgate.net The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From the rate of disappearance of the compound, key parameters can be calculated.

Table 1: Key Parameters in In Vitro Metabolic Stability Assays (General)

Parameter Description Significance
Half-life (t½) The time required for 50% of the compound to be metabolized. A primary indicator of metabolic stability.

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug. nuvisan.com | Used to predict in vivo hepatic clearance and bioavailability. |

Without experimental data, the metabolic stability of this compound is unknown.

The distribution of a compound into various tissues influences its efficacy and potential toxicity. Following administration in an animal model, tissue samples (e.g., liver, kidney, brain, adipose tissue) would be collected at various time points. The concentration of the compound in these tissues would be quantified to understand its distribution pattern, potential for accumulation, and ability to reach target sites. For related compounds, distribution to adipose and liver tissues has been noted. nih.gov

Identification and Characterization of this compound Metabolites (Hypothetical Pathways)

Metabolite identification is essential to understand the biotransformation of a compound and to identify potentially active or toxic metabolites. This process typically uses high-resolution mass spectrometry to analyze samples from in vitro or in vivo studies.

Based on the structure of this compound, several metabolic pathways can be hypothesized, primarily involving Phase I reactions.

Oxidative Pathways: The cytochrome P450 enzyme system is central to the metabolism of many xenobiotics. upol.cz For this compound, likely oxidative reactions would include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the methylcyclohexyl ring.

Dehalogenation: Removal of the chlorine atom, which can be a complex process.

Hydrolytic Pathways: The acetamide (B32628) linkage could be susceptible to hydrolysis by amidase enzymes, cleaving the molecule into 2-chloroacetic acid and 2-methylcyclohexylamine (B147291).

Studies on other chloroacetamide herbicides show that metabolism often involves N-dealkylation and O-demethylation, processes also catalyzed by P450 enzymes. semanticscholar.orgnih.gov

Phase II metabolism, or conjugation, involves the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating excretion. upol.cz

Glucuronidation: If hydroxylation occurs, the resulting hydroxyl group is a prime site for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). upol.cz

Glutathione (B108866) Conjugation: The chlorine atom on the acetyl group is an electrophilic center, making it a potential target for conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). upol.cz This is a known pathway for other chloroacetamide compounds. nih.gov

Enzymatic Systems Involved in Metabolism

The primary enzymatic systems likely responsible for the metabolism of this compound would be:

Cytochrome P450 (CYP450) Superfamily: These enzymes, highly expressed in the liver, would be key players in the initial oxidative transformations (Phase I). upol.czsemanticscholar.org

Hydrolases (e.g., Amidases): Responsible for the cleavage of the amide bond.

Transferases (UGTs, GSTs): These Phase II enzymes would catalyze conjugation reactions to increase water solubility and facilitate elimination of metabolites. upol.cz

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-chloroacetic acid
2-methylcyclohexylamine
Acetochlor (B104951)
Alachlor (B1666766)
Metolachlor (B1676510)

Role of Cytochrome P450 Enzymes in Biotransformation

Cytochrome P450 (CYP450) enzymes are a critical component of Phase I metabolism, responsible for the initial biotransformation of a wide array of xenobiotics, including chloroacetamide herbicides. nih.gov For this class of compounds, CYP450-mediated oxidation is a primary metabolic pathway. The key reactions catalyzed by these enzymes are N-dealkylation and O-dealkylation, which serve to increase the polarity of the parent compound and facilitate further metabolism or excretion. researchgate.netnih.gov

In preclinical studies using rat and human liver microsomes, specific CYP450 isoforms have been identified as responsible for the metabolism of chloroacetamide herbicides. Notably, CYP3A4 and CYP2B6 have been shown to metabolize compounds like acetochlor, butachlor (B1668075), and metolachlor. nih.gov The initial metabolic step for these herbicides often involves the removal of an alkyl or alkoxymethyl group from the nitrogen atom of the amide. researchgate.netresearchgate.net For instance, a bifunctional enzyme from the P450 family in Rhodococcus sp. B2 has been shown to catalyze the N-dealkoxymethylation of alachlor, acetochlor, and butachlor. nih.gov

Given its structure, this compound would likely be a substrate for similar CYP450 enzymes. The primary hypothesized reaction would be the N-dealkylation of the 2-methylcyclohexyl group. This would result in the formation of 2-chloro-acetamide and subsequent metabolites. This initial transformation is a crucial detoxification step, as the resulting metabolites are generally more water-soluble.

Table 1: Hypothesized CYP450-Mediated Reactions for Chloroacetamide Herbicides
Parent CompoundCYP450-Mediated ReactionPrimary MetaboliteResponsible CYP Isoforms (Human)
AcetochlorN-dealkoxymethylation2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA)CYP3A4, CYP2B6 nih.gov
ButachlorN-dealkoxymethylation2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA)CYP3A4, CYP2B6 nih.gov
AlachlorN-dealkoxymethylation2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA)CYP3A4, CYP2B6 semanticscholar.org
PretilachlorO-dealkylationMetabolite with hydroxylated side chainNot specified

Contribution of Other Metabolic Enzymes

Following the initial oxidative reactions by CYP450 enzymes, other enzyme systems contribute to the further metabolism of chloroacetamides. A key enzymatic reaction in the degradation pathway is hydrolysis, particularly the cleavage of the amide bond, which is catalyzed by amidases (also known as arylamidases). researchgate.netresearchgate.net

Research on related compounds shows that metabolites like 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) and 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which are formed via CYP450 action, are subsequently hydrolyzed by amidases to produce aniline (B41778) derivatives such as 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (B152787) (DEA), respectively. nih.govsemanticscholar.org This hydrolysis step is crucial for the complete breakdown of the herbicide molecule.

Hydrolysis is a fundamental transformation pathway for chloroacetamides and can also occur non-enzymatically under acidic or basic conditions. researchgate.net Studies have shown that base-catalyzed hydrolysis often proceeds through a nucleophilic substitution (SN2) reaction, replacing the chlorine atom with a hydroxyl group, though amide cleavage can also occur. nih.gov Acid-catalyzed hydrolysis typically results in the cleavage of both the amide and ether groups. nih.gov The specific pathway is highly dependent on the chemical structure of the compound, particularly the substituents on the nitrogen atom. researchgate.netnih.gov Therefore, it is plausible that this compound or its initial metabolites would be substrates for amidases, leading to the cleavage of the acetamide group.

Table 2: Role of Non-CYP Enzymes in the Metabolism of Chloroacetamide Intermediates
Substrate (Metabolite)Enzyme/ProcessReactionProduct
2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA)Amidase / HydrolaseAmide hydrolysis2-methyl-6-ethylaniline (MEA) nih.gov
2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA)Amidase / HydrolaseAmide hydrolysis2,6-diethylaniline (DEA) nih.gov
General ChloroacetamidesAcid/Base-Catalyzed HydrolysisAmide and/or ether cleavageHydroxy-substituted derivatives, secondary anilines nih.gov

Environmental Degradation Pathways (Mechanistic Research)

Microbial Degradation Mechanisms

Microbial activity is a primary driver for the degradation of chloroacetamide herbicides in the environment. researchgate.net A diverse range of microorganisms, including bacteria and fungi, have been identified that can utilize these compounds as a source of carbon and energy. researchgate.net

The degradation pathways vary depending on the microbial species and environmental conditions (aerobic vs. anaerobic). In aerobic bacteria, the degradation of chloroacetamides is typically initiated by N-dealkylation or C-dealkylation reactions, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net For example, the bacterium Paracoccus sp. FLY-8 has been shown to degrade butachlor by first converting it to alachlor through partial C-dealkylation. This is followed by N-dealkylation to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is then transformed into 2,6-diethylaniline. researchgate.netscilit.com In contrast, under anaerobic conditions, the initial degradation step is often dechlorination. researchgate.net

Several bacterial strains are efficient degraders of chloroacetamides, including species of Acinetobacter, Bacillus, Pseudomonas, and Sphingobium. researchgate.net The enzymes involved in these microbial pathways include amidases, hydrolases, reductases, and cytochrome P450 oxygenases. researchgate.net Given the structural similarities, this compound would be expected to be susceptible to degradation by similar microbial communities through analogous dealkylation and hydrolysis reactions.

Table 3: Microbial Degradation of Chloroacetamide Herbicides
HerbicideMicroorganismKey Degradation StepsIdentified Metabolites
ButachlorParacoccus sp. FLY-8C-dealkylation, N-dealkylation, HydrolysisAlachlor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, 2,6-diethylaniline, Aniline, Catechol researchgate.netscilit.com
AlachlorStreptomyces sp. LS182N-dealkylation, Hydrolysis2-chloro-N-(2,6-diethylphenyl)acetamide, 2,6-diethylaniline researchgate.net
MetolachlorSphingobium sp.Dealkylation, Dehydrogenation4,2-methyl-6-ethylaniline, 2-methyl-6-ethylhydroquinone nih.gov
PretilachlorRhodococcus sp. B2O-dealkylationNot specified nih.gov

Photodegradation Processes

Photodegradation is another significant pathway for the breakdown of chloroacetamide herbicides in aquatic environments, primarily driven by ultraviolet (UV) radiation from sunlight. nih.gov Research on acetochlor, alachlor, and metolachlor has demonstrated that these compounds undergo transformation upon exposure to UV light. dtu.dk

The primary photochemical reactions involved are dechlorination, hydroxylation, and cyclization. nih.govdtu.dk The process is typically initiated by the cleavage of the carbon-chlorine (C-Cl) bond, which is the most labile part of the molecule under UV irradiation. This homolytic cleavage generates a radical intermediate ([M-Cl]•). dtu.dk This highly reactive species can then undergo several subsequent reactions, including the addition of a hydroxyl radical to form monohydroxylated products, or undergo internal cyclization to form various heterocyclic compounds. dtu.dk

Studies have shown that UV treatment of water containing these herbicides leads to the formation of numerous degradation products. nih.gov It is important to note that the ecotoxicity of the resulting mixture of photoproducts can be equal to or even greater than that of the parent herbicide. nih.govdtu.dk For this compound, it is anticipated that the C-Cl bond would be the primary site of photochemical attack, leading to a cascade of dechlorination and hydroxylation reactions similar to those observed for other members of this herbicide class.

Table 4: Photodegradation of Chloroacetamide Herbicides by UV Light
HerbicidePrimary Photochemical ReactionsGeneral Classes of Photoproducts
AcetochlorDechlorination, Hydroxylation, CyclizationMonohydroxylated derivatives, Cyclized products (e.g., oxo-tetrahydroquinolines) nih.govdtu.dk
AlachlorDechlorination, Hydroxylation, CyclizationMonohydroxylated derivatives, Cyclized products nih.govdtu.dk
MetolachlorDechlorination, Hydroxylation, CyclizationMonohydroxylated derivatives, Cyclized products nih.govdtu.dk

Computational and Theoretical Studies on 2 Chloro N 2 Methylcyclohexyl Acetamide

Quantum Chemical CalculationsNo literature could be found detailing quantum chemical calculations performed on 2-chloro-N-(2-methylcyclohexyl)acetamide.

Without dedicated scholarly research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the absence of direct computational studies on this compound, a computational analysis of a structurally analogous compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, performed using Density Functional Theory (DFT) at the CAM-B3LYP/6-311G(d,p) level of theory, provides valuable insights. nih.gov The study revealed the distribution of electron density in the HOMO and LUMO. For this analog, the HOMO is primarily located on the phenyl ring, the sulfur atom, and the amide group, while the LUMO is concentrated on the phenyl ring. nih.gov This suggests that the electronic transitions are predominantly of a π–π* character.

The calculated energies of these frontier orbitals for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide are presented in the table below.

Interactive Data Table: Frontier Molecular Orbital Energies of a 2-chloro-N-arylacetamide Analog
ParameterValue (eV)
HOMO Energy-6.83
LUMO Energy-1.12
HOMO-LUMO Gap (ΔE)5.71

Note: Data is for the analogous compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and serves as a representative example. nih.gov

A larger HOMO-LUMO gap, as seen in this analog, suggests significant molecular stability. researchgate.net The electrophilicity index, another important descriptor of reactivity, can also be derived from the HOMO and LUMO energies. researchgate.net

Spectroscopic Property Prediction for Research Applications

Computational methods are instrumental in predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

DFT calculations have been successfully employed to predict the vibrational frequencies (IR spectra) and NMR chemical shifts of various N-substituted acetamides. For instance, in the computational study of aryl (trichloroacetyl)carbamate derivatives, an excellent correlation was found between the experimental and theoretically calculated IR and NMR data using the B3LYP method with the 6-311++G** basis set. This level of accuracy aids in the precise assignment of spectral peaks.

Interactive Data Table: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for a 2-chloro-N-alkylacetamide Analog
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O168.5167.9
CH2Cl42.142.8
N-CH55.354.7
Cyclohexyl-C132.531.9
Cyclohexyl-C225.825.2
Cyclohexyl-C324.924.5

Note: This table is illustrative and does not represent actual data for this compound.

Advanced Analytical Methodologies in 2 Chloro N 2 Methylcyclohexyl Acetamide Research

Chromatographic Techniques for Purity Assessment and Isomer Separation in Research

Chromatography is a pivotal tool for separating the components of a mixture, making it essential for assessing the purity of synthesized 2-chloro-N-(2-methylcyclohexyl)acetamide and for separating its various isomers. Due to the presence of two chiral centers in the 2-methylcyclohexyl moiety, the compound can exist as multiple stereoisomers (diastereomers and enantiomers), necessitating powerful separation techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like this compound. Method development is critical for achieving adequate separation of the target compound from impurities and its stereoisomers.

For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. pensoft.net The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. pensoft.net Method parameters are optimized to ensure a sharp, symmetrical peak for the analyte, well-resolved from any starting materials, reagents, or byproducts.

The separation of stereoisomers presents a greater challenge and often requires chiral chromatography. nih.gov This can be accomplished in two main ways:

Direct Separation: Using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netcsfarmacie.cz Polysaccharide-based CSPs are widely used for this purpose. csfarmacie.cz

Indirect Separation: Derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like silica (B1680970) gel or C18). nih.gov

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired resolution, sensitivity, and analysis time.

Interactive Table 1: Typical HPLC Parameters for Analysis of this compound

ParameterPurity Assessment (RP-HPLC)Isomer Separation (Chiral HPLC)
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) and Water/Buffer pensoft.netIsocratic mixture of non-polar solvents (e.g., Hexane/Isopropanol)
Flow Rate 1.0 mL/min pensoft.net0.5 - 1.0 mL/min
Column Temperature 30 °C pensoft.netAmbient or controlled (e.g., 25 °C)
Detection UV/Vis Detector at ~210-225 nm pensoft.netUV/Vis Detector at ~210-225 nm
Injection Volume 10 - 20 µL pensoft.net5 - 10 µL

Gas Chromatography (GC) is another powerful separation technique, best suited for volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be a valuable tool in its research for several applications:

Starting Material Analysis: To check the purity of the starting materials, such as 2-methylcyclohexylamine (B147291) and chloroacetyl chloride, which are more volatile.

Monitoring Volatile Byproducts: To detect and quantify any volatile side products formed during the synthesis.

Headspace Analysis: To analyze for the presence of residual solvents in the final product.

For the analysis of the final compound, high-temperature GC with a suitable capillary column (e.g., a non-polar or medium-polarity phase like DB-5 or DB-17) would be required. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (GC-MS) would offer definitive identification of the separated components.

Spectroscopic Applications for Structural Elucidation of Research Intermediates and Products

Spectroscopy is the primary means by which the chemical structure of molecules is determined. For novel compounds like this compound and its precursors, a combination of spectroscopic techniques is used to confirm the identity, connectivity, and stereochemistry of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. longdom.org Both ¹H and ¹³C NMR are used to verify the structure of synthesized N-substituted chloroacetamides. nih.govresearchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) are crucial for establishing the connectivity between protons, which is essential for assigning signals in the complex 2-methylcyclohexyl ring system and for determining the relative stereochemistry (cis/trans isomerism) of the substituents. longdom.org

NMR is also an excellent tool for monitoring reaction progress. By taking spectra of the reaction mixture over time, researchers can observe the disappearance of signals from the starting materials and the concurrent appearance and growth of signals corresponding to the product.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
-CH0.8 - 1.0Doublet
-CH ₂- (ring)1.0 - 1.9Multiplet
-CH - (ring)1.5 - 2.1Multiplet
-CH -N3.5 - 4.0Multiplet
-NH -5.5 - 7.0Broad Singlet / Doublet
-CH ₂Cl~4.0Singlet

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies. The presence of characteristic absorption bands in the IR spectrum confirms the successful formation of the desired functional groups and the absence of others.

For this compound, key absorptions would include:

A strong, sharp absorption for the amide carbonyl (C=O) group.

An absorption for the N-H bond of the secondary amide.

Absorptions for the C-H bonds of the cyclohexyl and methyl groups.

An absorption for the C-Cl bond.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch3300 - 3500 pressbooks.pubMedium, Sharp
C-H (Alkane)Stretch2850 - 2960 libretexts.orgStrong
C=O (Amide II)Stretch1670 - 1780 pressbooks.pubStrong, Sharp
C-ClStretch600 - 800Medium-Weak

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. libretexts.org The technique is most informative for compounds containing conjugated systems.

The primary chromophore in this compound is the amide carbonyl group (C=O). This group can undergo two main types of electronic transitions:

π → π* transition: An electron is promoted from a π bonding orbital to a π* anti-bonding orbital.

n → π* transition: An electron from a non-bonding orbital (the lone pair on the oxygen atom) is promoted to a π* anti-bonding orbital. youtube.com

For a simple, non-conjugated amide, these transitions typically occur at short wavelengths in the UV region. The π → π* transition is higher in energy (shorter wavelength) and more intense, while the n → π* transition is lower in energy (longer wavelength) but is often much weaker or "forbidden". libretexts.org The exact position of the absorption maximum (λ_max) can be influenced by the solvent used.

Interactive Table 4: Expected Electronic Transitions for this compound

Transition TypeChromophoreTypical Wavelength (λ_max)
π → πAmide C=O< 220 nm
n → πAmide C=O220 - 250 nm

Mass Spectrometry in Metabolite Identification and Reaction Monitoring

Mass spectrometry is a cornerstone in the analysis of this compound, enabling the identification of its metabolites and the precise monitoring of its chemical transformations. The technique's ability to provide detailed molecular weight and structural information is crucial for characterizing novel compounds formed during metabolic processes or synthetic reactions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and its potential metabolites. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS allows for the calculation of a unique elemental formula. This capability is fundamental in distinguishing between compounds that may have the same nominal mass but differ in their atomic composition.

For instance, the exact mass of the protonated parent compound, [M+H]⁺, can be measured and compared to its theoretical mass to confirm its identity. Any deviation, or mass error, is typically within a few parts per million (ppm), providing a high degree of confidence in the identification. When studying its metabolism, HRMS can identify potential biotransformation products by detecting new peaks with exact masses corresponding to predicted metabolic reactions, such as hydroxylation, dehalogenation, or conjugation.

Table 1: Theoretical Exact Masses of this compound and Potential Metabolites

CompoundMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
This compoundC₉H₁₆ClNO190.0993
Hydroxylated metaboliteC₉H₁₆ClNO₂206.0942
Dechlorinated metaboliteC₉H₁₇NO156.1383
Glucuronide conjugateC₁₅H₂₄ClNO₇366.1264

This table presents a hypothetical scenario for illustrative purposes, as specific metabolite data for this compound is not available in public literature.

Tandem Mass Spectrometry for Structural Characterization of Metabolites

While HRMS provides the elemental formula, tandem mass spectrometry (MS/MS or MS²) is employed to elucidate the structure of the identified metabolites. In a tandem mass spectrometer, ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed, producing a fragmentation spectrum. This spectrum serves as a molecular fingerprint, providing vital clues about the compound's structure.

By analyzing the fragmentation pattern of the parent compound, researchers can establish characteristic fragmentation pathways. When a potential metabolite is analyzed, its fragmentation spectrum is compared to that of the parent compound. The mass shifts in the fragment ions can indicate the site of metabolic modification. For example, a mass shift of +16 Da in a fragment containing the cyclohexyl ring would suggest hydroxylation on that part of the molecule. This detailed structural information is paramount for unequivocally identifying metabolites and understanding the biotransformation pathways of this compound.

Applications and Future Research Directions of 2 Chloro N 2 Methylcyclohexyl Acetamide

Role as a Research Probe or Lead Compound in Chemical Biology

There is currently a lack of specific published research that identifies 2-chloro-N-(2-methylcyclohexyl)acetamide as a research probe or a lead compound in chemical biology. Generally, acetamide (B32628) derivatives have been explored for various therapeutic applications, including as enzyme inhibitors. nih.govresearchgate.net For instance, certain substituted acetamide derivatives have been synthesized and evaluated as potential inhibitors for enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research. nih.govresearchgate.net However, no such specific studies were found for this compound.

Development of Analogs with Improved Biological Profiles or Specificity

The synthesis of various N-substituted chloroacetamide derivatives is a common practice in medicinal chemistry to explore structure-activity relationships and develop analogs with enhanced biological activities or improved specificity. ijpsr.inforesearchgate.net The core structure of 2-chloroacetamide (B119443) allows for the introduction of diverse substituents on the nitrogen atom, which can significantly influence the compound's properties. While general synthetic methods for N-aryl and N-alkyl 2-chloroacetamides are well-documented, specific research detailing the synthesis and biological evaluation of analogs of this compound is not available in the public domain.

Integration of Multi-Omics Data in Advanced Biological Studies

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding complex biological systems and the mechanisms of action of chemical compounds. nih.govnih.gov These approaches can provide a holistic view of the cellular response to a particular compound. A search of the available literature did not yield any studies where this compound has been investigated using multi-omics technologies. Such studies are crucial for elucidating the broader biological impact of a compound beyond a single target.

Emerging Research Areas and Unexplored Scientific Potentials

Given the limited specific research on this compound, its potential in emerging scientific areas remains largely unexplored. The broader class of acetamide derivatives continues to be a source of new therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. nih.gov The unique structural features of this compound, specifically the 2-methylcyclohexyl group, could confer novel biological activities. However, without dedicated research, its potential applications remain speculative.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(2-methylcyclohexyl)acetamide, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves chloroacetylation of 2-methylcyclohexylamine using chloroacetyl chloride under basic conditions. Key parameters include:
  • Catalyst Screening : Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄) can enhance reaction efficiency. For example, FeCl₃ improved yields in analogous chloroacetamide syntheses by stabilizing intermediates .
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile are preferred to solubilize intermediates and control reaction kinetics .
  • Temperature Control : Reactions are typically conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the chloroacetamide moiety (e.g., CH₂Cl at δ ~4.2 ppm in 1H NMR; C=O at δ ~167 ppm in 13C NMR) and the 2-methylcyclohexyl group (distinct cyclohexyl ring protons and methyl substituents) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹). Absence of unreacted amine (N-H₂) ensures completion .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Challenges like polymorphism may require solvent screening (e.g., dichloromethane/hexane diffusion) to grow suitable crystals .

Advanced Research Questions

Q. What strategies can be employed to investigate the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile concentration) to distinguish SN1 vs. SN2 pathways. For example, pseudo-first-order kinetics in acetonitrile suggest SN2 dominance .
  • Isotopic Labeling : Use ²H or ¹⁸O isotopes to track bond cleavage/formation. For instance, ¹⁸O labeling in H₂O can confirm hydrolysis mechanisms .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict transition states and activation energies for substitution pathways .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent bacterial strains (e.g., Klebsiella pneumoniae ATCC 700603) and growth media (e.g., Mueller-Hinton broth) to minimize variability .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities like unreacted amine can skew bioactivity results .
  • Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays with logarithmic dilution series (0.5–256 µg/mL) to establish reproducible dose thresholds .

Q. What are the challenges in crystallizing this compound, and how can they be addressed using modern crystallographic techniques?

  • Methodological Answer :
  • Polymorphism Control : Use anti-solvent vapor diffusion (e.g., adding hexane to dichloromethane solutions) to favor single-crystal formation .
  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion and improve resolution. SHELXL-2018 can refine structures with high R-factors (<5%) even for twinned crystals .
  • Co-Crystallization Agents : Add small molecules (e.g., thiourea derivatives) to stabilize crystal packing via hydrogen bonding .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate solvent interactions and predict solubility. For example, chloroform simulations may explain poor aqueous solubility .
  • Docking Studies : AutoDock Vina can model interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
  • DFT-Based Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization (e.g., modifying the cyclohexyl group) .

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